2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chloro-substituted phenyl group and thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the chloro and ester groups, making it less reactive.
2-(4-Chloro-phenyl)-thiazole: Similar structure but with the chloro group in a different position, affecting its reactivity and biological activity.
Thiazole-4-carboxylic acid ethyl ester: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the combination of its chloro-substituted phenyl group and ethyl ester functional group. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H10ClNO2S |
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Molecular Weight |
267.73 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
DNZPLBOXVIFUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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